molecular formula C19H21N3O4S B2642787 N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide CAS No. 425660-64-6

N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2642787
CAS No.: 425660-64-6
M. Wt: 387.45
InChI Key: MZKOJZUWFLDRIC-UHFFFAOYSA-N
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Description

N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One study involved the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to explore their use as antimicrobial agents. This involved reactions of cyanoacetamide with various agents to obtain derivatives such as thiazole, pyridone, pyrazole, chromene, and hydrazone. These compounds were evaluated for both their antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Antiproliferative Activity

Another area of research focused on the synthesis of 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone derivatives. These compounds were examined for their antiproliferative activity in vitro against human cancer cell lines using SRB or MTT techniques. A subset of these compounds demonstrated cytotoxic activity, indicating their potential in cancer treatment research (Liszkiewicz, 2002).

Theoretical Investigation for Drug Applications

A theoretical investigation into some antimalarial sulfonamides as potential COVID-19 drugs utilized computational calculations and molecular docking studies. This research assessed the reactivity of N-(phenylsulfonyl)acetamide derivatives, investigating their antimalarial activity and theoretical calculations to understand their potential mechanism of action against COVID-19 (Fahim & Ismael, 2021).

Antioxidant Screening

A study on the synthesis and evaluation of benzophenone-tagged thiazolidinone analogs for xanthine oxidase inhibition and antioxidant properties highlighted the development of novel compounds with potential therapeutic applications. The compounds exhibited significant XO inhibition and antioxidant properties, suggesting their utility in addressing oxidative stress-related conditions (Ranganatha et al., 2014).

Properties

IUPAC Name

N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-13(23)20-16-5-7-17(8-6-16)27(25,26)21-10-14-9-15(12-21)18-3-2-4-19(24)22(18)11-14/h2-8,14-15H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKOJZUWFLDRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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